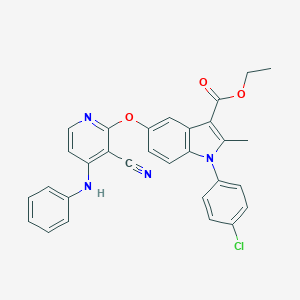
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate is a complex organic compound with the molecular formula C30H23ClN4O3 This compound is known for its unique structure, which includes an indole core, a chlorophenyl group, and a cyanopyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the indole ring with a chlorophenyl group, often using a chlorinating agent.
Attachment of the Cyanopyridinyl Group: This step involves the reaction of the indole derivative with a cyanopyridine derivative, typically under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
化学反応の分析
Types of Reactions
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
科学的研究の応用
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-bromophenyl)-2-methylindole-3-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-fluorophenyl)-2-methylindole-3-carboxylate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
特性
CAS番号 |
134826-52-1 |
|---|---|
分子式 |
C30H23ClN4O3 |
分子量 |
523g/mol |
IUPAC名 |
ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-1-(4-chlorophenyl)-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C30H23ClN4O3/c1-3-37-30(36)28-19(2)35(22-11-9-20(31)10-12-22)27-14-13-23(17-24(27)28)38-29-25(18-32)26(15-16-33-29)34-21-7-5-4-6-8-21/h4-17H,3H2,1-2H3,(H,33,34) |
InChIキー |
MRQQAXKCWUOWDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


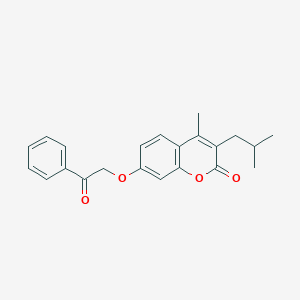
![4-({[5-(1-Adamantyl)-2-methylphenyl]imino}methyl)-2-methoxyphenol](/img/structure/B420892.png)
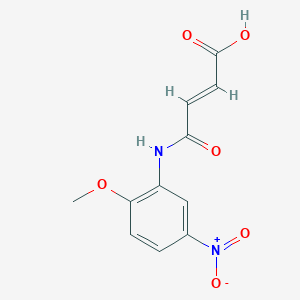
![4,6-Bis[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B420895.png)
![6-(4-fluorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B420897.png)
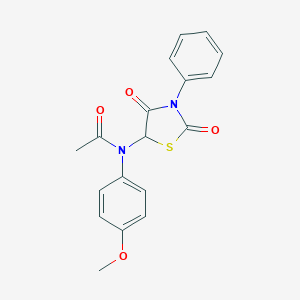
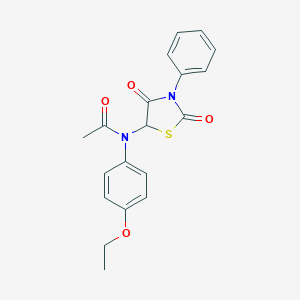
![Methyl 4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B420905.png)
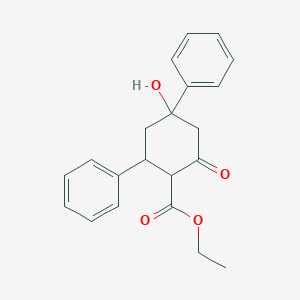
![4-[(9,10-Dioxo-9,10-dihydro-1-anthracenyl)(methyl)amino]benzaldehyde](/img/structure/B420909.png)
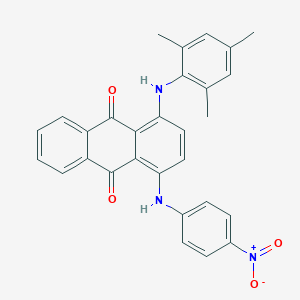
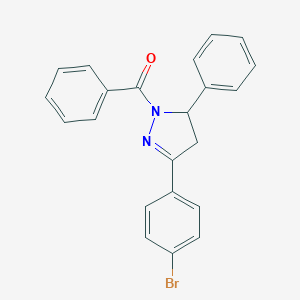
![4-[3-(4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B420912.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)acrylonitrile](/img/structure/B420914.png)
